molecular formula C11H16N2OS B13257306 N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13257306
M. Wt: 224.32 g/mol
InChI Key: ADEINIAJEIITTA-UHFFFAOYSA-N
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Description

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide (CAS: 1593394-62-7) is a cyclopropane-containing carboxamide derivative with a molecular formula of C₁₁H₁₆N₂OS and a molecular weight of 224.32 g/mol . Its structure features a cyclopropanecarboxamide core linked to a thiophen-3-ylmethyl group via an ethylamine spacer. The thiophene ring introduces sulfur-based aromaticity, which may influence electronic properties and binding interactions in biological systems.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

N-[2-(thiophen-3-ylmethylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H16N2OS/c14-11(10-1-2-10)13-5-4-12-7-9-3-6-15-8-9/h3,6,8,10,12H,1-2,4-5,7H2,(H,13,14)

InChI Key

ADEINIAJEIITTA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNCC2=CSC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of thiophen-3-ylmethylamine with cyclopropanecarboxylic acid or its derivatives under appropriate conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The cyclopropane carboxamide group can also interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of cyclopropanecarboxamide derivatives, where substituents on the cyclopropane ring and the aminoethyl linker dictate pharmacological and physicochemical properties. Key structural analogs include:

Compound Name Key Substituents Biological Relevance Reference
N-[4-[[2-(benzotriazol-1-yl)acetyl]-(3-thienylmethyl)amino]phenyl]cyclopropanecarboxamide Benzotriazole-acetyl-thiophenylmethyl group SARS-CoV-2 3CLPro inhibitor (PDB ID: 7L0D; X-ray crystallography at 2.1 Å resolution)
N-(5-(4-((2-Oxo-2-...phenyl)pyridin-2-yl)cyclopropanecarboxamide (Compound 52, ) Piperazine-methyl-trifluoromethylphenyl group Mitogen-activated protein kinase (MAPK) inhibitor
N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide () Ethyl-diphenylbutenyl group Undisclosed activity; highlights structural diversity in commercial applications
N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide () Phenyl-piperidine-phenylethyl group Potential neuroactive or psychoactive properties (based on structural class)

Key Structural Insights :

  • Thiophene vs. Phenyl or trifluoromethylphenyl groups () enhance lipophilicity and target affinity in kinase inhibitors.
Physicochemical and Pharmacokinetic Properties
Property Target Compound () Compound 52 () SARS-CoV-2 Inhibitor ()
Molecular Weight 224.32 g/mol ~500 g/mol (estimated) ~550 g/mol (estimated)
LogD (pH 5.5) Not reported Not reported ~2.18 (analog from )
Hydrogen Bond Donors 2 (amide NH, secondary amine) 3 3–4
Aromatic Rings 1 (thiophene) 3 (pyridyl, phenyl) 3 (thiophene, benzotriazole)

Key Observations :

  • The target compound’s lower molecular weight may improve bioavailability compared to bulkier analogs.
  • Thiophene’s sulfur atom could enhance membrane permeability relative to purely hydrocarbon aromatic systems.

Biological Activity

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N2_{2}S
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : this compound

This compound features a cyclopropanecarboxamide moiety linked to a thiophenyl group, which may contribute to its biological activity through various interactions with biological targets.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including inflammation and neurodegeneration. Inhibiting GSK-3β has been associated with neuroprotective effects, particularly in models of Alzheimer's disease .

2. Cytoprotective Effects

The compound has shown potential in enhancing cytoprotective pathways. For instance, studies on related compounds have demonstrated their ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant proteins . This activation may mitigate oxidative stress and improve cell viability under pathological conditions.

Anti-inflammatory Activity

One notable area of research is the anti-inflammatory properties of this compound. Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha has been documented in related compounds, suggesting that this compound may similarly downregulate inflammatory responses .

Neuroprotective Effects

The compound's potential neuroprotective effects are particularly relevant in the context of neurodegenerative diseases. By inhibiting pathways that lead to neuronal death, it may serve as a therapeutic agent for conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits GSK-3β; reduces amyloid plaque formation
CytoprotectionActivates Nrf2; enhances antioxidant response
Anti-inflammatoryDecreases IL-6 and TNF-alpha levels
NeuroprotectionProtects neuronal cells from apoptosis in models of neurodegeneration

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